molecular formula C16H14N2O2 B3054277 3-Amino-4-benzylaminocoumarin CAS No. 59288-12-9

3-Amino-4-benzylaminocoumarin

Cat. No.: B3054277
CAS No.: 59288-12-9
M. Wt: 266.29 g/mol
InChI Key: RPFFYWMEJGBBDE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzylaminocoumarin typically involves multi-step reactions starting from readily available coumarin derivatives. One common method involves the nucleophilic substitution of 3-bromo-4-tosyloxycoumarin with benzylamine under palladium-catalyzed Buchwald-Hartwig amination conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-benzylaminocoumarin undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-benzylaminocoumarin is unique due to the presence of both amino and benzylamino groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

3-amino-4-(benzylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFFYWMEJGBBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208008
Record name Coumarin, 3-amino-4-benzylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-12-9
Record name Coumarin, 3-amino-4-benzylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059288129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-amino-4-benzylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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